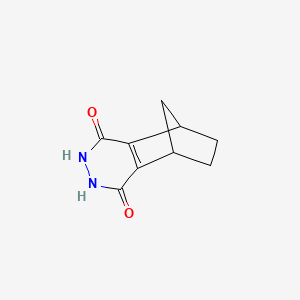
2,3,5,6,7,8-Hexahydro-5,8-methanophthalazine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6,7,8-Hexahydro-5,8-methanophthalazine-1,4-dione is a complex organic compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-Hexahydro-5,8-methanophthalazine-1,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6,7,8-Hexahydro-5,8-methanophthalazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,3,5,6,7,8-Hexahydro-5,8-methanophthalazine-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3,5,6,7,8-Hexahydro-5,8-methanophthalazine-1,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
- 2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-
- 7-Isopropylidene-1,4-dimethyl-2,3,4,5,7,8-hexahydro-6(1H)-azulenone
Uniqueness
2,3,5,6,7,8-Hexahydro-5,8-methanophthalazine-1,4-dione stands out due to its specific structural features and the resulting chemical properties
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
4,5-diazatricyclo[6.2.1.02,7]undec-2(7)-ene-3,6-dione |
InChI |
InChI=1S/C9H10N2O2/c12-8-6-4-1-2-5(3-4)7(6)9(13)11-10-8/h4-5H,1-3H2,(H,10,12)(H,11,13) |
Clave InChI |
TUYCAAICCNMRPM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3=C2C(=O)NNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



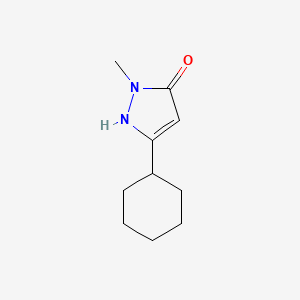

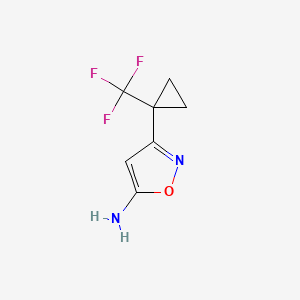
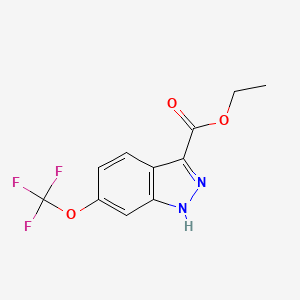
![5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689064.png)
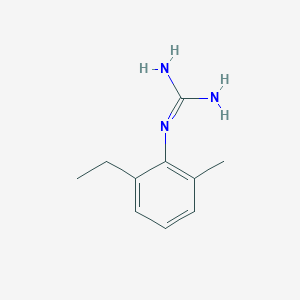
![Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13689071.png)






